molecular formula C6H10F2O B1480559 (2,2-Difluoro-3,3-dimethylcyclopropyl)methanol CAS No. 131262-12-9

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol

Cat. No. B1480559
CAS RN: 131262-12-9
M. Wt: 136.14 g/mol
InChI Key: ATLLUQOQTZGXPK-UHFFFAOYSA-N
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Description

“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol” is a chemical compound with the molecular formula C6H10F2O . It has a molecular weight of 136.14 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol” is 1S/C6H10F2O/c1-5(2)4(3-9)6(5,7)8/h4,9H,3H2,1-2H3 . This indicates that the molecule consists of a cyclopropyl ring with two methyl groups and two fluorine atoms attached to one carbon, and a methanol group attached to another carbon.


Physical And Chemical Properties Analysis

“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol” is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol: is a valuable building block in organic synthesis. Its unique structure allows for the creation of cyclopropyl-containing compounds, which are prevalent in various pharmaceuticals due to their high degree of chemical stability and conformational rigidity. The difluoromethyl group in this compound can act as a bioisostere for a thiol or hydroxyl group, potentially leading to the development of new drugs with improved pharmacokinetic properties .

Medicinal Chemistry

In medicinal chemistry, the incorporation of fluorine atoms can significantly alter the biological activity of molecules(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol could be used to synthesize fluorinated analogs of bioactive molecules, potentially leading to compounds with enhanced receptor binding affinity or metabolic stability .

Material Science

The presence of fluorine atoms makes (2,2-Difluoro-3,3-dimethylcyclopropyl)methanol an interesting candidate for the development of materials with special properties, such as increased resistance to solvents and chemicals, or unique optical properties. This could be particularly useful in creating coatings or components for electronic devices .

Agrochemical Research

Fluorinated compounds often display unique interactions with biological systems, which can be leveraged in agrochemical research(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol may be used to develop new pesticides or herbicides with improved efficacy and reduced environmental impact .

Peptide Coupling Reactions

The alcohol functional group in (2,2-Difluoro-3,3-dimethylcyclopropyl)methanol can be utilized in peptide coupling reactions. This could lead to the synthesis of peptides with unusual structures or properties, which might have applications in drug development or as tools for biological research .

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a compound with a unique chemical structure, (2,2-Difluoro-3,3-dimethylcyclopropyl)methanol can serve as a standard or reference material in NMR spectroscopy studies. Its distinct chemical shifts can help in the identification and analysis of similar compounds .

Safety and Hazards

“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol” is classified as a flammable liquid (H226), and it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(2,2-difluoro-3,3-dimethylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-5(2)4(3-9)6(5,7)8/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLLUQOQTZGXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(F)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol

CAS RN

131262-12-9
Record name (2,2-difluoro-3,3-dimethylcyclopropyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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